molecular formula C23H46 B14392577 1,2-Dinonylcyclopentane CAS No. 90052-35-0

1,2-Dinonylcyclopentane

Cat. No.: B14392577
CAS No.: 90052-35-0
M. Wt: 322.6 g/mol
InChI Key: CTPCQOPSDXWLML-UHFFFAOYSA-N
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Description

1,2-Dinonylcyclopentane is a cycloalkane derivative characterized by a cyclopentane ring substituted with two nonyl groups at the 1 and 2 positions. Cycloalkanes are a class of hydrocarbons that contain carbon atoms arranged in a ring structure, and they are known for their stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dinonylcyclopentane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with nonyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of cyclopentadiene derivatives followed by alkylation with nonyl halides. This method ensures high yields and purity of the final product. The use of transition metal catalysts, such as palladium or nickel, can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dinonylcyclopentane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2)

Major Products Formed

Scientific Research Applications

1,2-Dinonylcyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dinonylcyclopentane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the behavior of lipid membranes and other hydrophobic environments in biological systems. The compound’s nonyl groups provide additional hydrophobicity, enhancing its ability to interact with lipid bilayers and other hydrophobic surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dinonylcyclopentane is unique due to its long nonyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring enhanced hydrophobicity and stability .

Properties

CAS No.

90052-35-0

Molecular Formula

C23H46

Molecular Weight

322.6 g/mol

IUPAC Name

1,2-di(nonyl)cyclopentane

InChI

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-18-22-20-17-21-23(22)19-16-14-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3

InChI Key

CTPCQOPSDXWLML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCCC1CCCCCCCCC

Origin of Product

United States

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